

The Molecular Architecture of 2-Bromobutanoic Acid-d6: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobutanoic acid-d6

Cat. No.: B12308115

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and relevant experimental methodologies for **2-Bromobutanoic acid-d6**. This deuterated analogue of 2-Bromobutanoic acid is a crucial tool in various research and development applications, particularly as an internal standard for quantitative analysis.

Molecular Structure and Isotopic Labeling

2-Bromobutanoic acid-d6 is the deuterium-labeled form of 2-bromobutanoic acid.^[1] The core structure consists of a four-carbon butanoic acid backbone with a bromine atom substituted at the alpha-carbon (position 2). The key feature of this molecule is the isotopic labeling, where six hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.

The IUPAC name for this compound is 2-bromo-2,3,3,4,4,4-hexadeuteriobutanoic acid. This nomenclature precisely indicates that all hydrogen atoms on the carbon chain have been substituted with deuterium, leaving only the acidic proton on the carboxylic acid group as hydrogen.

Key Structural Features:

- Chemical Formula: C₄D₆HBrO₂
- Deuterium Labeling: The ethyl group and the alpha-hydrogen are fully deuterated.

- Stereochemistry: The second carbon is a chiral center, meaning the compound can exist as two distinct enantiomers, (R)-**2-Bromobutanoic acid-d6** and (S)-**2-Bromobutanoic acid-d6**. Commercially, it is often supplied as a racemic mixture, denoted as (\pm) -**2-Bromobutanoic acid-d6**.^[2]

Caption: Molecular structure of **2-Bromobutanoic acid-d6**.

Physicochemical and Spectroscopic Data

The primary utility of stable isotope-labeled compounds lies in their mass difference from their unlabeled counterparts, which allows for their use as internal standards in mass spectrometry. ^[3] While many physical properties are similar, the increased mass impacts properties such as molecular weight and density.

Quantitative Data for **2-Bromobutanoic Acid-d6**

Property	Value	Source
CAS Number	1219799-08-2	
Molecular Formula	C ₄ D ₆ HBrO ₂	
Molecular Weight	173.04 g/mol	
Accurate Mass	172.0006 Da	

Comparative Data for **2-Bromobutanoic Acid (Non-Deuterated)**

Property	Value	Source
CAS Number	80-58-0	[2] [4]
Molecular Formula	C ₄ H ₇ BrO ₂	[2] [4]
Molecular Weight	167.00 g/mol	[4] [5]
Appearance	Colorless liquid	[2]
Density	1.567 g/mL at 25 °C	[2] [6]
Melting Point	-4 °C (racemate)	[2] [6]
Boiling Point	99-103 °C at 10 mmHg	[2]
Acidity (pKa)	2.95 ± 0.10	[2]

Spectroscopic data for the d6 variant is not extensively published. However, one would expect the following differences compared to the standard:

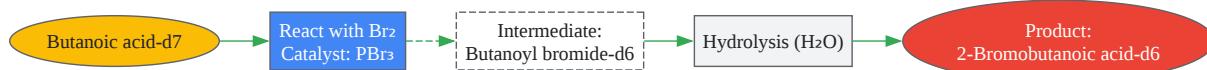
- ¹H NMR: Disappearance of signals corresponding to the protons at C2, C3, and C4.
- ¹³C NMR: Signals for deuterated carbons would show coupling to deuterium (C-D coupling) and may be broadened.
- IR Spectroscopy: Presence of C-D stretching vibrations (typically ~2100-2250 cm⁻¹) and absence of the corresponding C-H stretches.
- Mass Spectrometry: A molecular ion peak shifted to a higher m/z value, reflecting the mass of the six deuterium atoms.

Experimental Protocols

Synthesis of 2-Bromobutanoic Acid-d6

A specific, detailed protocol for the synthesis of **2-Bromobutanoic acid-d6** is not readily available in peer-reviewed literature, as such compounds are typically synthesized by specialized chemical suppliers. However, the logical and standard approach would be an adaptation of the Hell–Volhard–Zelinsky reaction, which is used to synthesize the non-deuterated analogue.[\[2\]](#)

Proposed Synthetic Workflow:

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Caption: Proposed workflow for the synthesis of **2-Bromobutanoic acid-d6**.

Methodology Outline:

- Starting Material: The synthesis would begin with a fully deuterated precursor, such as Butanoic acid-d7.
- Bromination: The deuterated butanoic acid would be treated with elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). This reaction selectively brominates the alpha-carbon.
- Hydrolysis: The reaction mixture is then carefully hydrolyzed with water. This step converts the intermediate acyl bromide back into a carboxylic acid.
- Purification: The final product, **2-Bromobutanoic acid-d6**, would be isolated and purified, typically through distillation under reduced pressure, to remove any unreacted starting materials and byproducts.

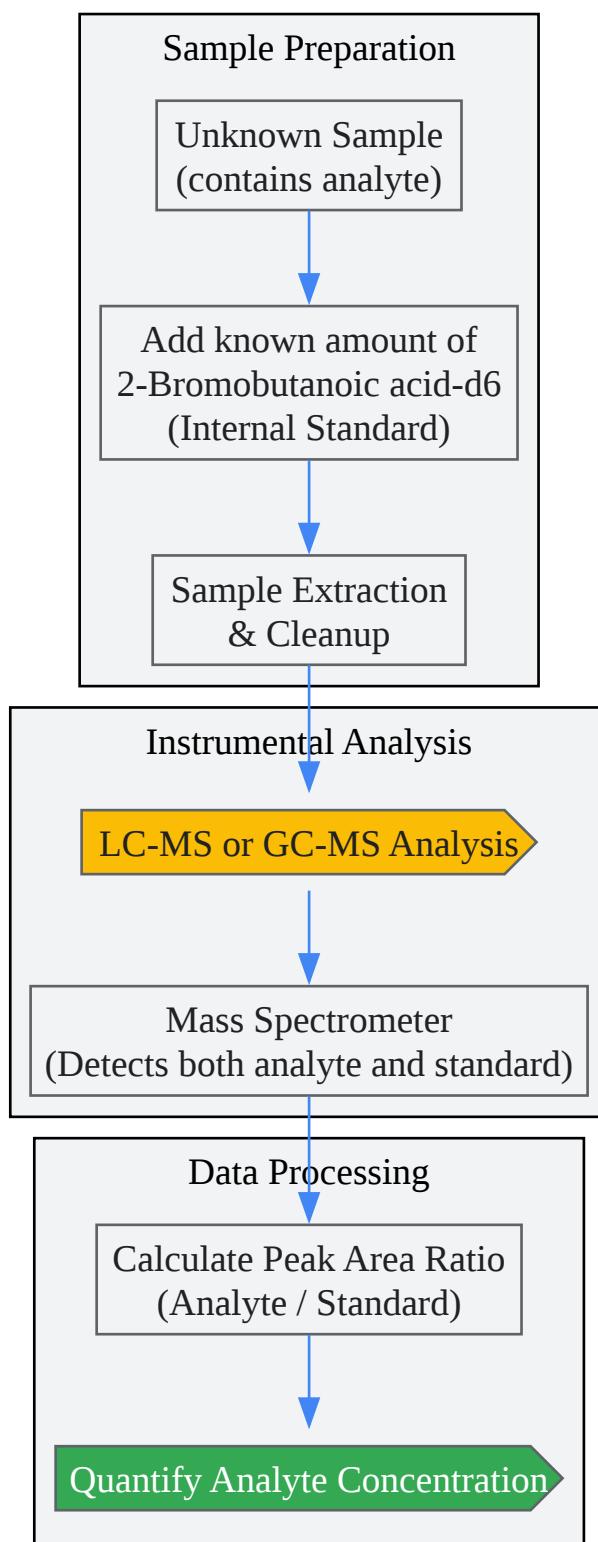
Method of Analysis and Application

2-Bromobutanoic acid-d6 is primarily designed for use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1]

Principle of Isotope Dilution Mass Spectrometry:

- Spiking: A known quantity of the isotopically labeled standard (**2-Bromobutanoic acid-d6**) is added to the unknown sample containing the non-labeled analyte (2-Bromobutanoic acid).

- Extraction & Analysis: The sample is processed (e.g., extraction, derivatization) and then injected into the MS system. The labeled and unlabeled compounds co-elute but are distinguishable by the mass spectrometer due to their mass difference.
- Quantification: The analyte's concentration is determined by comparing the peak area ratio of the analyte to the internal standard. Because the standard and analyte have nearly identical chemical and physical properties, any sample loss during preparation affects both compounds equally, leading to highly accurate and precise quantification.



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Caption: Workflow for using **2-Bromobutanoic acid-d6** as an internal standard.

Conclusion

The molecular structure of **2-Bromobutanoic acid-d6** is well-defined, featuring a chiral center and comprehensive deuterium labeling on the carbon chain. This isotopic substitution makes it an invaluable tool for researchers, enabling precise quantification of its unlabeled analogue in complex matrices through isotope dilution mass spectrometry. While detailed physicochemical data for the labeled compound is sparse, its properties can be reliably inferred from the well-characterized 2-Bromobutanoic acid. The established synthetic routes for the parent compound provide a clear blueprint for the production of this essential analytical standard.

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